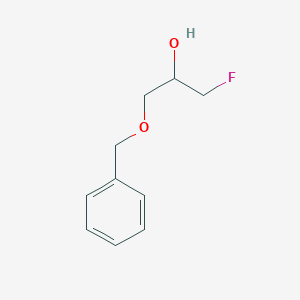
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-Asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-Asparagine is a complex organic compound that combines a sugar moiety with an amino acid derivative. This compound is notable for its use in peptide synthesis and as a building block in the development of glycopeptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group provides a protective function, facilitating the selective deprotection and coupling reactions necessary for peptide assembly.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-Asparagine typically involves multiple steps:
Protection of the Sugar Moiety: The hydroxyl groups of D-glucose are acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield 2,3,4,6-Tetra-O-acetyl-D-glucopyranose.
Formation of the Glycosidic Bond: The acetylated sugar is then reacted with L-Asparagine, which has been previously protected with the Fmoc group. This step often requires a glycosylation promoter such as silver triflate (AgOTf) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Purification: The final product is purified using chromatographic techniques such as flash chromatography or HPLC to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. Solvent recycling and waste minimization are also critical considerations in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-Asparagine undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the acetyl groups can be hydrolyzed under acidic or basic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or EDCI to form peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The sugar moiety
Propiedades
Fórmula molecular |
C33H36N2O14 |
|---|---|
Peso molecular |
684.6 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H36N2O14/c1-16(36)44-15-26-28(46-17(2)37)29(47-18(3)38)30(48-19(4)39)31(49-26)35(25(32(41)42)13-27(34)40)33(43)45-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H2,34,40)(H,41,42)/t25-,26+,28+,29-,30+,31+/m0/s1 |
Clave InChI |
LEDLWGVFEPLBKH-FSGGUYTISA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N([C@@H](CC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)N(C(CC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


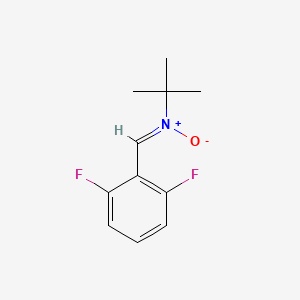
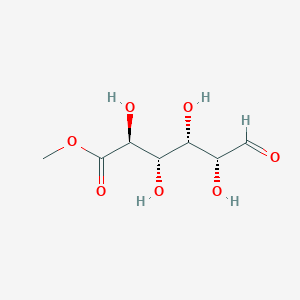
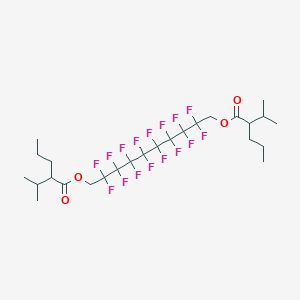
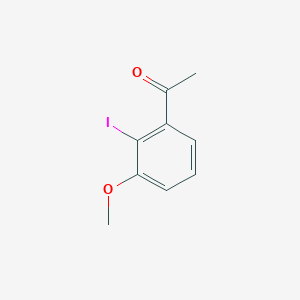
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)
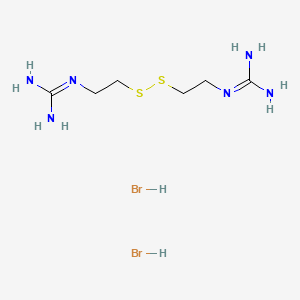


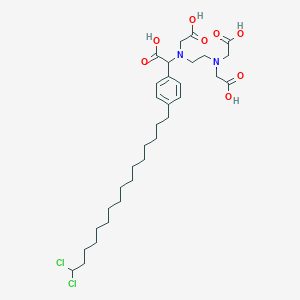
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
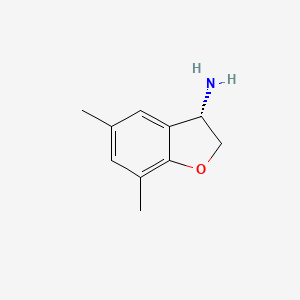
![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
